molecular formula C18H18N2O4S B5354360 3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid

3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid

Cat. No.: B5354360
M. Wt: 358.4 g/mol
InChI Key: UPCABOMNIZSKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid, also known as PSB-1115, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is a selective antagonist of the serotonin receptor 5-HT6 and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid acts as a selective antagonist of the 5-HT6 receptor, which is primarily located in the brain. This receptor is involved in the regulation of cognitive function, memory, and mood. By blocking the action of the 5-HT6 receptor, this compound is thought to improve cognitive function and memory, as well as reduce symptoms of schizophrenia and obesity.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, memory, and body weight, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been shown to increase the release of dopamine in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid is its selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. However, the compound's relatively low potency may limit its usefulness in certain experiments. In addition, the lack of clinical data on this compound may make it difficult to extrapolate results from animal studies to human disease.

Future Directions

There are several potential future directions for research on 3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid. One area of interest is the compound's potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosing and treatment duration for this compound in this context. In addition, the compound's effects on inflammation in the brain may have broader implications for the treatment of other neurodegenerative diseases. Finally, the development of more potent analogs of this compound may improve its usefulness in both animal and human studies.

Synthesis Methods

The synthesis of 3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid involves several steps, starting with the reaction of 5-nitroisatin with isopropylamine to form 5-nitroisatin-N-isopropylamide. This intermediate is then reduced to form 5-aminoisatin-N-isopropylamide, which is further reacted with 4-bromobenzoic acid to form the final product, this compound.

Scientific Research Applications

3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid has been extensively studied for its potential use in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity. The compound's selective antagonism of the 5-HT6 receptor has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have antipsychotic effects in animal models of schizophrenia and to reduce body weight gain in animal models of obesity.

Properties

IUPAC Name

3-(1H-indol-5-yl)-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11(2)20-25(23,24)16-9-14(8-15(10-16)18(21)22)12-3-4-17-13(7-12)5-6-19-17/h3-11,19-20H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCABOMNIZSKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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